Dual-Target Pt(IV) Complex 11: 1.2-Fold Higher In Vivo Tumor Growth Inhibition and 69-Fold Enhanced Potency Versus Oxaliplatin
Pt(IV) complex 11, a dual-target hybrid incorporating an NF-κB inhibitor, demonstrates quantifiably superior in vivo antitumor efficacy compared to oxaliplatin and physical drug combinations [1]. In A549 xenograft models, the tumor inhibitory rate for complex 11 reached 69.2%, compared to 55.6% for oxaliplatin and 65.1% for a combination of oxaliplatin plus the free NF-κB inhibitor 1a—indicating that the covalent conjugation within a single Pt(IV) scaffold achieves superior efficacy than co-administration of separate agents. In vitro, complex 11 exhibited IC50 values ranging from 0.31 to 0.91 μM across A549, HeLa, and HepG2 cancer cell lines, representing 1.8- to 69-fold greater potency than oxaliplatin (IC50: 2.76-21.30 μM) and 3.2- to 52-fold greater than cisplatin (IC50: 3.25-15.84 μM) under identical 48-hour MTT assay conditions [1]. Importantly, complex 11 maintained low toxicity toward normal HL-7702 hepatocytes (IC50: 3.88 μM) and BEAS-2B lung epithelial cells (IC50: 2.47 μM), indicating a degree of cancer cell selectivity not observed with the parent Pt(II) drugs [1]. In the cisplatin-resistant A549/CDDP subline, complex 11 retained significant activity with a resistance factor substantially lower than that observed for cisplatin itself, confirming the ability of this dual-targeting strategy to overcome acquired platinum resistance [1].
| Evidence Dimension | In vivo tumor growth inhibition rate in A549 xenograft model |
|---|---|
| Target Compound Data | Complex 11: 69.2% tumor inhibitory rate |
| Comparator Or Baseline | Oxaliplatin: 55.6%; Oxaliplatin + NF-κB inhibitor 1a combination: 65.1% |
| Quantified Difference | Complex 11 superior by 13.6 percentage points vs oxaliplatin alone; 4.1 percentage points vs combination therapy |
| Conditions | A549 human lung adenocarcinoma xenograft in BALB/c nude mice; 21-day treatment; 5 mg/kg dosing; intraperitoneal administration |
Why This Matters
Demonstrates that covalent conjugation within a single Pt(IV) scaffold yields superior in vivo efficacy compared to both monotherapy and physical co-administration of separate agents, providing a quantitative basis for selecting dual-targeting Pt(IV) complexes over conventional Pt(II) drugs or drug combinations for lung cancer models.
- [1] Liu X, Wang Y, Zhang Z, et al. Dual-targeting tumor cells hybrids derived from Pt(IV) species and NF-κB inhibitors enables cancer therapy through mitochondrial dysfunction and ER stress and overcomes cisplatin resistance. Eur J Med Chem. 2024;264:115962. View Source
